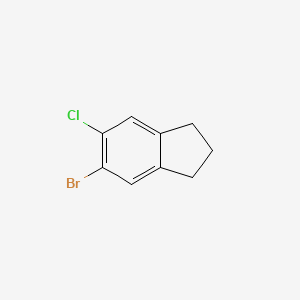
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H18F2N4O2S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
Compounds related to 1,3,4-oxadiazoles, similar to the specified chemical, have shown significant antifungal properties. For instance, 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones have demonstrated fungitoxic action against strains like A. niger and F. oxyporum (Mishra, Singh, & Wahab, 2000). These findings suggest potential applications of similar compounds in addressing agricultural and medical fungal challenges.
Synthesis of Heterocyclic Systems
Research has shown that compounds including 1,3,4-oxadiazole heterocyclic systems, akin to the compound , can be synthesized using multicomponent reactions under mild conditions (Brockmeyer, Gerven, Saak, & Martens, 2014). This method's tolerance for many functional groups highlights its utility in creating diverse chemical structures for various applications, such as in material science and pharmaceuticals.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,3,4-oxadiazoles, similar to the target compound, have been utilized in developing efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off (Jin et al., 2014). This research opens avenues for using such compounds in enhancing the performance and efficiency of electronic displays and lighting systems.
Potential in Biological Activities
Urea derivatives, closely related to the specified chemical structure, have been explored for various biological activities. For instance, urea and thiourea derivatives bearing 1,2,4-oxadiazole rings have shown activities such as anti-inflammatory, antiviral, and antimicrobial (Ölmez & Waseer, 2020). This indicates the potential of the given compound in pharmaceutical research and development.
Fungitoxicity
Similar compounds, particularly fluorinated 1,2,4-Triazolo- and Thiadiazolo[3,2-b]-1,3,4-oxadiazoles, have been evaluated for their fungitoxic activity against various strains, showing promising results (Singh et al., 2001). This suggests the potential application of the compound in developing new fungicides.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c20-13-4-5-15(14(21)10-13)22-18(26)24-19(7-2-1-3-8-19)17-23-16(25-27-17)12-6-9-28-11-12/h4-6,9-11H,1-3,7-8H2,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOMFSZWJOMCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)
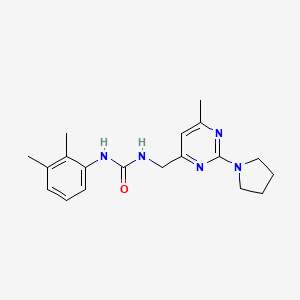
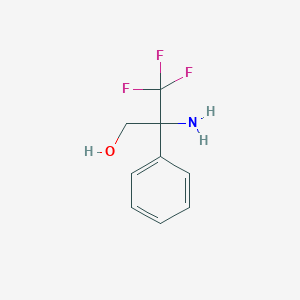
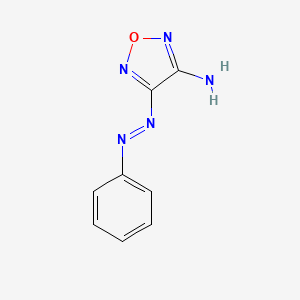
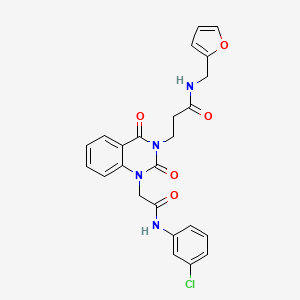
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
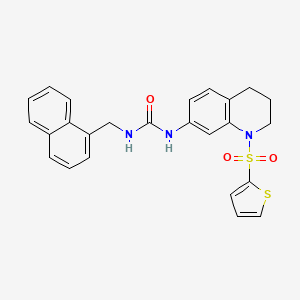

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)
